4-(4-Chlorophenyl)sulfonylbenzohydrazide
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Overview
Description
4-(4-Chlorophenyl)sulfonylbenzohydrazide is an organic compound with the molecular formula C13H11ClN2O3S It is characterized by the presence of a chlorophenyl group and a sulfonylbenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)sulfonylbenzohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with benzohydrazide. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)sulfonylbenzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)sulfonylbenzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)sulfonylbenzohydrazide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s biological activity by interacting with cellular membranes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)sulfonylbenzohydrazide
- 4-(4-Methylphenyl)sulfonylbenzohydrazide
- 4-(4-Nitrophenyl)sulfonylbenzohydrazide
Uniqueness
4-(4-Chlorophenyl)sulfonylbenzohydrazide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonylbenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c14-10-3-7-12(8-4-10)20(18,19)11-5-1-9(2-6-11)13(17)16-15/h1-8H,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEJJVUUHBPKCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513792 |
Source
|
Record name | 4-(4-Chlorobenzene-1-sulfonyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20721-08-8 |
Source
|
Record name | 4-(4-Chlorobenzene-1-sulfonyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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